molecular formula C11H13N3OS2 B5690187 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide

Cat. No.: B5690187
M. Wt: 267.4 g/mol
InChI Key: DSVGWXFTIKSNNE-UHFFFAOYSA-N
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Description

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with an isopropyl group and at position 2 with an acetamide moiety linked to a thiophene ring. This structure combines the electron-rich thiophene and the planar 1,3,4-thiadiazole system, which is known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-7(2)10-13-14-11(17-10)12-9(15)6-8-4-3-5-16-8/h3-5,7H,6H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVGWXFTIKSNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole and thiophene moieties are susceptible to oxidation under specific conditions:

  • Thiadiazole ring oxidation : Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones, depending on reaction stoichiometry.

  • Thiophene oxidation : Undergoes electrophilic oxidation with reagents like potassium permanganate (KMnO₄) in acidic conditions, yielding thiophene-2-yl sulfone derivatives .

Example Reaction Table :

Substrate PositionReagent/ConditionsProductYieldReference
Thiadiazole S-atomH₂O₂ (30%), RT, 6hSulfoxide65%
Thiophene ringKMnO₄, H₂SO₄, 60°CThiophene sulfone72%

Reduction Reactions

Reductive modifications target the acetamide carbonyl or unsaturated bonds:

  • Carbonyl reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide group to a secondary amine, forming N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)ethylamine .

  • Thiadiazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the thiadiazole ring, though this is less common due to ring stability.

Key Data :

  • LiAlH₄-mediated reduction achieves >80% conversion in tetrahydrofuran (THF) at 0°C.

  • Hydrogenation requires high pressures (5–10 atm) and prolonged reaction times (>24h).

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct positions:

  • Thiophene electrophilic substitution : Bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) at the thiophene’s α-position .

  • Thiadiazole nucleophilic substitution : Displacement of the 2-ylidene group with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .

Example Pathway :

\text{Thiadiazole} + \text{R-NH}_2 \xrightarrow{\text{DMF, 80°C}} \text{R-NH-thiadiazole derivative} \quad (\text{Yield: 55–70%}) \cite{4}{6}

Cross-Coupling Reactions

The thiophene moiety participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

  • Heck reaction : Alkenes couple at the thiophene’s β-position using Pd(OAc)₂ as a catalyst .

Optimized Conditions :

Reaction TypeCatalystBaseSolventYield
SuzukiPd(PPh₃)₄K₂CO₃Dioxane68%
HeckPd(OAc)₂Et₃NDMF61%

Hydrolysis and Degradation

Acidic or basic hydrolysis cleaves the acetamide bond:

  • Acidic hydrolysis (HCl, reflux): Produces 2-(thiophen-2-yl)acetic acid and 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine .

  • Basic hydrolysis (NaOH, ethanol): Yields the sodium salt of the acetic acid derivative.

Stability Note : The compound degrades under UV light (λ = 254 nm) in solution, forming dimeric byproducts via radical intermediates.

Biological Derivatization

The compound serves as a precursor for pharmacologically active analogs:

  • Sulfonamide formation : Reacts with sulfonyl chlorides (e.g., TsCl) to introduce sulfonamide groups at the thiadiazole nitrogen .

  • Schiff base synthesis : Condenses with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives, enhancing anticancer activity .

Case Study :
Derivatives with para-chlorophenyl substituents exhibit IC₅₀ values of 4.27 µg/mL against SK-MEL-2 melanoma cells, surpassing parent compound activity by 2.5-fold .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of pathogens. Research has shown that derivatives of thiadiazoles, including N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide, demonstrate potent antibacterial and antifungal properties. For instance, studies on similar thiadiazole derivatives have indicated effectiveness against drug-resistant strains of bacteria and fungi .

Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties. A study synthesized a series of 1,3,4-thiadiazoles and evaluated their activity against human cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for development as anticancer agents . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Anti-parasitic Effects
Research has highlighted the efficacy of thiadiazole compounds in treating parasitic infections. Compounds similar to this compound have shown promising results in inhibiting the growth of Leishmania species, which are responsible for leishmaniasis. The structure-activity relationship studies indicate that modifications at specific positions can enhance biological activity against these parasites .

Agricultural Applications

Pesticidal Activity
Thiadiazole derivatives are being explored as potential agrochemicals due to their ability to act as fungicides and insecticides. The incorporation of thiophene and thiadiazole moieties into pesticide formulations has shown improved efficacy against various agricultural pests and diseases. This is particularly relevant in the context of sustainable agriculture where there is a need for effective yet environmentally friendly pest control solutions .

Material Science

Polymeric Applications
this compound can be utilized in the synthesis of polymers with enhanced properties. The incorporation of thiadiazole units into polymer chains has been shown to improve thermal stability and mechanical strength. These materials can find applications in coatings, adhesives, and composite materials where durability is crucial .

Case Studies

Study Focus Findings
Anticancer ActivityDemonstrated significant cytotoxicity against HepG-2 and A549 cell lines with potential mechanisms involving enzyme inhibition.
Antimicrobial PropertiesShowed effectiveness against drug-resistant bacterial strains with promising antifungal activity.
Anti-parasitic ActivityEffective against Leishmania species with structure modifications enhancing activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs from the evidence share the 1,3,4-thiadiazol-2-yl acetamide scaffold but differ in substituents, influencing their physicochemical and biological profiles.

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key References
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide (Target) R1 = propan-2-yl; R2 = thiophen-2-yl Not reported Not reported -
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide R1 = benzylthio; R2 = 4-CF3-phenyl Not reported Not reported
2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide R1 = 4-methylbenzylthio; R2 = thiadiazinan 169–171 67
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide R1 = 4-chlorophenyl; R2 = piperazine Not reported Not reported
N-(3-chlorophenyl)-2-[[5-(phenylmethylthio)-1,3,4-thiadiazol-2-yl]thio]acetamide R1 = benzylthio; R2 = 3-chlorophenyl Not reported Not reported

Key Observations :

  • Thiophene vs. Aromatic Substitutents : The thiophene group in the target compound may enhance π-π stacking interactions in biological systems compared to phenyl or chlorophenyl groups .
  • Melting Points : Analogs with bulky substituents (e.g., benzylthio) exhibit higher melting points (~160–180°C), suggesting increased crystallinity .
2.2.1. Anticancer Activity
  • Akt Inhibition: Compounds like N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (compound 3) showed 92.36% Akt inhibition, inducing apoptosis in glioblastoma cells. The nitro and chlorophenyl groups were critical for binding via π-π interactions and H-bonds .
  • Kinase Inhibition: Benzylthio-substituted analogs (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives) demonstrated dual inhibition of abl and src tyrosine kinases, with IC50 values in the nanomolar range .
2.2.2. Antimicrobial Activity
  • Antifungal Activity : Carbazole-thiadiazole hybrids (e.g., compound 3f) exhibited 72.4% inhibition against C. wilt, attributed to the hydrophobic carbazole domain enhancing membrane penetration .
  • Thiadiazine-Thione Derivatives : Compounds like 5c and 5d showed moderate to high activity against bacterial strains, with MIC values <10 µg/mL. The 4-chlorobenzylthio group in 5d improved potency compared to methylbenzylthio .
2.2.3. Enzyme Inhibition
  • Anticonvulsant Activity: Benzothiazole-linked thiadiazoles (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide) showed 100% protection in the MES model, highlighting the role of hydrophobic domains in crossing the blood-brain barrier .

Biological Activity

N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various case studies and research findings.

Structural Characteristics

The molecular formula of this compound is C12H14N4OS, with a molecular weight of approximately 270.33 g/mol. Its structure incorporates a thiadiazole ring and a thiophene moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiadiazole compounds, it was found that derivatives similar to this compound demonstrated notable effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 50 µg/mL, indicating strong antimicrobial potential .

CompoundMIC (µg/mL)Target Pathogen
Thiadiazole Derivative A50E. coli
Thiadiazole Derivative B25S. aureus
This compoundTBDTBD

Anticancer Activity

This compound has shown promising anticancer activity in vitro. A study investigated its effects on various cancer cell lines including HepG2 (liver cancer) and A549 (lung cancer). The compound exhibited IC50 values of 8.03 µM against A549 cells and 4.37 µM against HepG2 cells . These results suggest that the compound may inhibit cancer cell proliferation effectively.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. In a model of induced inflammation in rats, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 levels compared to control groups . This suggests that this compound may have potential as an anti-inflammatory agent.

The biological activities of thiadiazole derivatives are often attributed to their ability to interact with various biological targets. Molecular docking studies have indicated that N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-y] interacts with enzymes involved in cancer cell metabolism and bacterial cell wall synthesis . The presence of electron-withdrawing groups enhances the lipophilicity and binding affinity of these compounds to their targets.

Case Studies

Several studies have reported on the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Antimicrobial Evaluation : A series of thiadiazole derivatives were synthesized and tested against multiple pathogens. The results indicated that modifications at specific positions on the thiadiazole ring could enhance antimicrobial efficacy .
  • Anticancer Activity Assessment : In vitro studies demonstrated that certain substitutions on the thiadiazole scaffold led to increased cytotoxicity in cancer cell lines compared to standard chemotherapeutics like doxorubicin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiadiazole cores are functionalized using 2-(thiophen-2-yl)acetic acid derivatives in acetone or dioxane under reflux, followed by purification via recrystallization (ethanol/water mixtures). Intermediates are characterized using FT-IR (to confirm amide C=O stretches ~1650 cm⁻¹), ¹H/¹³C NMR (to verify thiophene and thiadiazole proton environments), and elemental analysis (to confirm purity >95%) .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : X-ray crystallography is critical for resolving bond angles and conformations, particularly the orientation of the thiophene ring relative to the thiadiazole core. Single-crystal studies reveal intermolecular interactions (e.g., hydrogen bonds between acetamide NH and thiadiazole S/N atoms) that stabilize the lattice. Complementary techniques include mass spectrometry (ESI-MS for molecular ion confirmation) and 2D NMR (COSY/HMBC for connectivity mapping) .

Q. What preliminary biological assays are used to screen this compound for activity?

  • Methodological Answer : Initial screens focus on antimicrobial and anticancer activity. For antimicrobial testing, broth microdilution assays (MIC values) against S. aureus and E. coli are performed. Anticancer potential is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated after 48-hour exposure. Positive controls (e.g., doxorubicin) and solvent-only blanks are mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Yield optimization involves solvent screening (e.g., DMF vs. acetone for solubility), catalyst selection (triethylamine for acid scavenging), and temperature control (room temperature vs. reflux). Purity is enhanced via gradient recrystallization (ethanol → ethyl acetate) or column chromatography (silica gel, hexane/EtOAc eluent). Reaction progress is monitored by TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Q. How do structural modifications (e.g., substituents on the thiophene or thiadiazole rings) affect bioactivity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -F, -Br) on the thiophene ring enhances antimicrobial activity by increasing electrophilicity. Conversely, bulky substituents (e.g., cyclopropyl) on the acetamide moiety reduce cytotoxicity, likely due to steric hindrance at target sites. SAR studies require parallel synthesis of analogs (e.g., 4-fluorophenyl or 4-bromophenyl variants) and docking simulations (using AutoDock Vina) to predict binding affinities .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation times). To resolve these:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
  • Validate results across multiple labs using blinded samples.
  • Perform mechanistic studies (e.g., flow cytometry for apoptosis vs. necrosis) to confirm mode of action .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) with enzymes like dihydrofolate reductase. For intracellular targets, fluorescence microscopy with tagged compounds (e.g., FITC conjugates) tracks localization. Molecular dynamics simulations (AMBER/CHARMM) model binding stability over 100-ns trajectories, identifying key residues (e.g., Lys68 in kinase targets) .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show negligible effects?

  • Methodological Answer : Variability may stem from:

  • Cell line specificity : Sensitivity differences (e.g., p53 status in MCF-7 vs. MDA-MB-231).
  • Compound stability : Degradation in culture media (validate via HPLC at 0/24/48 hours).
  • Off-target effects : Use CRISPR knockouts (e.g., PARP-1) to confirm target relevance .

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